1-Phenyl-2-(trifluoromethoxy)ethan-1-one

描述

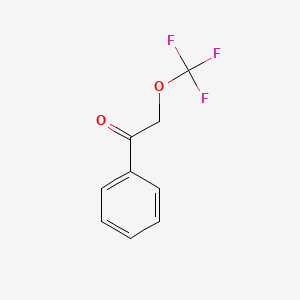

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenyl-2-(trifluoromethoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQNFNIICOIPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104159-53-7 | |

| Record name | 1-phenyl-2-(trifluoromethoxy)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

F Nmr for Quantitative Reaction Monitoring and Mechanistic Deconvolution

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR: Proton NMR would provide information about the hydrogen atoms in the phenyl ring and the methylene (B1212753) group.

¹³C NMR: Carbon NMR would show signals for the carbonyl carbon, the carbons of the phenyl ring, the methylene carbon, and the carbon of the trifluoromethoxy group.

¹⁹F NMR: Fluorine NMR is a key technique for confirming the presence and chemical environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, as well as absorptions corresponding to the C-O and C-F bonds of the trifluoromethoxy group and the aromatic C-H and C=C bonds of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.govresearchgate.net This process predicts key structural parameters like bond lengths, bond angles, and dihedral angles.

Prediction of Precise Bond Lengths, Bond Angles, and Dihedral Angles

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or higher), can predict the optimized geometry of a molecule in the gas phase. nih.govmdpi.com For 1-Phenyl-2-(trifluoromethoxy)ethan-1-one, the geometry would be determined by the interplay of the phenyl ring, the carbonyl group, and the trifluoromethoxyethyl group.

Based on studies of similar ketones and substituted benzenes, the bond lengths and angles within the phenyl ring are expected to be characteristic of an aromatic system, though with slight distortions due to the acetyl-based substituent. studyraid.com The C=O bond of the ketone will have a typical double bond character. The geometry around the alpha-carbon is of particular interest, with the C-C, C-H, and C-O bonds adopting lengths and angles that minimize steric hindrance and optimize electronic interactions.

To illustrate the type of data obtained from such calculations, the following table presents theoretical bond lengths and angles for a related compound, 2-hydroxyacetophenone (B1195853), as determined by DFT calculations.

Table 1: Illustrative Predicted Geometrical Parameters for an Analogous Acetophenone (B1666503) Derivative Note: This data is for 2-hydroxyacetophenone and serves as an example of typical DFT-predicted values. Data for this compound is not available in the cited sources.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.23 Å |

| Bond Length (Å) | C-C (ring avg.) | 1.39 Å |

| Bond Length (Å) | C-C (keto) | 1.49 Å |

| Bond Angle (°) | C-C-O (keto) | 120.5° |

| Bond Angle (°) | C-C-C (keto-ring) | 119.8° |

Conformational Analysis and Stability Profiling

The flexibility of the side chain in this compound allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. nih.gov For acetophenone derivatives, a key conformational feature is the dihedral angle between the plane of the phenyl ring and the carbonyl group.

Studies on 2-substituted acetophenones, such as 2-fluoroacetophenone (B1329501) and 2-trifluoromethylacetophenone, show that the substituent on the methyl group significantly influences conformational preference. nih.govrsc.org In 2-fluoroacetophenone, the s-trans conformer, where the fluorine and carbonyl oxygen are on opposite sides, is exclusively preferred. nih.govacs.org This preference is driven by the repulsion between the polar C-F and C=O bonds. nih.gov Conversely, for the bulkier 2-trifluoromethylacetophenone, an orthogonal conformation, where the acetyl group is twisted 90° out of the plane of the phenyl ring, is proposed to be the most stable. rsc.org

Given the steric bulk and high electronegativity of the trifluoromethoxy group (-OCF3), it is likely that this compound would also adopt a non-planar conformation to minimize steric and electronic repulsions. The most stable conformer would likely involve a significant dihedral angle between the phenyl ring and the C-C=O plane.

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Calculations and Significance

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. schrodinger.com A small energy gap suggests that the molecule can be easily excited, indicating high polarizability, high chemical reactivity, and low kinetic stability. researchgate.netutdallas.edu

The HOMO-LUMO gap can be calculated using DFT methods. schrodinger.comnih.gov For aromatic ketones, the HOMO is typically a π-orbital located on the phenyl ring, while the LUMO is often a π* orbital with significant contributions from the carbonyl group. The introduction of substituents can significantly alter the energies of these orbitals. An electron-withdrawing group like trifluoromethoxy is expected to lower the energy of both the HOMO and LUMO. The magnitude of this shift and the resulting energy gap are crucial for understanding the molecule's electronic properties.

The HOMO-LUMO gap is instrumental in predicting the electronic absorption spectra of a compound, as the lowest energy electronic transition is generally from the HOMO to the LUMO. schrodinger.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Egap for Substituted Acetophenones Note: This data is for bromo-substituted acetophenones and serves as an example of typical DFT-predicted values. Data for this compound is not available in the cited sources.

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|

| Acetophenone | -6.75 | -1.85 | 4.90 |

| 3-Bromoacetophenone | -6.88 | -2.12 | 4.76 |

Source: Adapted from theoretical studies on bromoacetophenone. researchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MESP) is a real physical property that illustrates the charge distribution within a molecule from the perspective of an approaching electrophile. ias.ac.innih.gov It is mapped onto the electron density surface to visualize regions of positive and negative potential.

In an MESP map, regions of negative electrostatic potential (typically colored red) are associated with lone pairs of electronegative atoms and are indicative of sites susceptible to electrophilic attack. Regions of positive potential (typically blue) are found around electropositive atoms, like hydrogen, and indicate sites for nucleophilic attack. nih.govnih.gov

For this compound, the MESP surface would show a significant negative potential around the carbonyl oxygen atom due to its lone pairs. The trifluoromethoxy group, with its highly electronegative fluorine and oxygen atoms, would also create a region of strong negative potential. The hydrogen atoms on the phenyl ring would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions and predicting the molecule's reactive sites. ias.ac.in

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. materialsciencejournal.orgnih.gov This method provides a quantitative picture of bonding and allows for the investigation of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) anti-bonding orbital. materialsciencejournal.org

The strength of these interactions is evaluated using second-order perturbation theory. A large interaction energy (E(2)) value indicates a significant delocalization. materialsciencejournal.org For this compound, NBO analysis would reveal key interactions, such as the delocalization of electron density from the lone pairs of the ether and carbonyl oxygens into adjacent anti-bonding orbitals. It would also quantify the conjugation between the phenyl ring's π-system and the carbonyl group. These delocalization effects are fundamental to the molecule's stability and electronic structure. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light at specific wavelengths.

Simulation of UV-Visible Spectra and Assignment of Electronic Transitions

A TD-DFT calculation for a molecule like this compound would typically be performed using a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The simulation provides data on the primary electronic transitions, their corresponding wavelengths (λ), and oscillator strengths (f).

For aromatic ketones, the UV-Visible spectrum is generally characterized by two main types of transitions:

n → π* transitions: These involve the excitation of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital. These are typically weak transitions (low oscillator strength) and appear at longer wavelengths.

π → π* transitions: These involve the excitation of an electron from a bonding π orbital (of the phenyl ring and carbonyl group) to an anti-bonding π* orbital. These are strong transitions (high oscillator strength) and occur at shorter wavelengths.

Hypothetical TD-DFT Data for this compound This table is illustrative and not based on actual experimental or calculated data for the target compound.

| Transition | Wavelength (λ) nm | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~320-340 | ~0.001 | n → π |

| S0 → S2 | ~280-300 | ~0.02 | π → π |

| S0 → S3 | ~240-260 | ~0.2 | π → π* |

The trifluoromethoxy group (-OCF3) would be expected to have a modest influence on the electronic transitions compared to a simple methoxy (B1213986) group, potentially causing slight shifts in the absorption maxima due to its strong electron-withdrawing nature.

Reaction Mechanism Studies through Advanced Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states.

Calculation of Reaction Energetics and Transition State Structures

For a reaction involving this compound, such as its reduction or its participation in a condensation reaction, DFT calculations can determine the reaction's feasibility and pathway. Key parameters calculated include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, calculated as the energy difference between the transition state and the reactants.

Transition state structures are located on the potential energy surface as first-order saddle points. Frequency calculations are then used to confirm the nature of these structures; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Investigation of Catalyst-Substrate Interactions in Catalytic Cycles

In a catalyzed reaction, computational models can reveal how a catalyst interacts with the substrate, this compound. For instance, in a metal-catalyzed reduction, calculations would model the coordination of the ketone's carbonyl group to the metal center. This analysis helps to understand how the catalyst lowers the activation energy by stabilizing the transition state or altering the electronic properties of the substrate. The interaction between a catalyst and substrate is often a key step in initiating chemical transformations.

Derivation and Interpretation of Global Reactivity Parameters

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the chemical reactivity and stability of a molecule. These parameters are calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

From these, other important descriptors can be derived:

Chemical Potential (μ): μ = -(I + A) / 2. This measures the tendency of electrons to escape from the system. More negative values indicate higher stability.

Chemical Hardness (η): η = (I - A) / 2. This represents the resistance to charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.

Hypothetical Global Reactivity Parameters for this compound This table is illustrative and not based on actual calculated data for the target compound.

| Parameter | Symbol | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE | 6.0 | Indicates high kinetic stability |

| Ionization Potential | I | 7.5 | Energy required to remove an electron |

| Electron Affinity | A | 1.5 | Energy released upon adding an electron |

| Chemical Potential | μ | -4.5 | High stability, moderate electron accepting tendency |

| Chemical Hardness | η | 3.0 | Molecule is relatively "hard" and less reactive |

| Electrophilicity Index | ω | 3.375 | Strong electrophilic character |

The presence of the electron-withdrawing phenyl and trifluoromethoxy groups would make the carbonyl carbon of this compound a significant electrophilic site.

Advanced Applications in Organic Synthesis and Chemical Science

Role as Versatile Building Blocks for Complex Organic Molecules

1-Phenyl-2-(trifluoromethoxy)ethan-1-one serves as a valuable synthon in organic chemistry. The trifluoromethoxy group can enhance the lipophilicity of molecules, a desirable trait in medicinal chemistry for improving interaction with biological targets. This property makes it an attractive starting material for the synthesis of a wide array of more complex organic structures.

The introduction of fluorine-containing groups into heterocyclic compounds is a well-established strategy in drug discovery to modulate their physicochemical and biological properties. nih.govresearchgate.nete-bookshelf.de this compound is a key precursor for synthesizing various fluorinated heterocycles. For instance, it can undergo condensation reactions with hydrazines to form pyrazole derivatives. mdpi.com These reactions often proceed through the formation of an intermediate hydrazone, which then cyclizes to yield the final heterocyclic product.

The synthesis of fluorinated quinolines, another important class of heterocycles, can also be envisioned starting from precursors derived from this compound. researchgate.net Cycloaddition reactions, such as [3+2] cycloadditions, are powerful methods for constructing five-membered heterocyclic rings, and fluorinated ketones are known to be reactive partners in such transformations. nih.gov

The reactivity of the ketone functional group in this compound allows it to participate in a variety of organic transformations. It can undergo reduction to form the corresponding alcohol, which is a chiral building block for further synthesis. nih.gov Asymmetric reduction of similar ketones has been achieved with high enantioselectivity using biocatalytic methods, highlighting a green chemistry approach to chiral intermediates.

Furthermore, the α-carbon to the carbonyl group can be functionalized, opening pathways to more complex molecular architectures. For example, α-halogenation can be achieved, followed by nucleophilic substitution to introduce a range of functional groups. nih.gov These transformations are fundamental in the multi-step synthesis of complex target molecules.

Potential in Catalysis and Rational Ligand Design

While direct applications of this compound in catalysis are not extensively documented, its derivatives hold potential in the design of novel ligands for transition-metal catalysis. The electronic properties of the trifluoromethoxy group can influence the electron density on the phenyl ring, which in turn can affect the coordinating ability of ligands derived from this molecule.

For example, the synthesis of chiral ligands for asymmetric catalysis often involves the use of substituted aromatic ketones as starting materials. The trifluoromethoxy group could impart unique steric and electronic effects on the resulting catalyst, potentially leading to improved selectivity and activity in catalytic transformations.

Contribution to the Development of New Materials and Specialty Chemicals

The incorporation of fluorinated moieties into organic materials can significantly enhance their properties, such as thermal stability, chemical resistance, and optical characteristics. pageplace.de this compound represents a valuable building block for the creation of such advanced materials.

Fluorinated polymers are a class of materials known for their exceptional properties and wide range of applications. pageplace.deresearchgate.net Monomers derived from this compound can be polymerized to produce novel fluorinated polymers. For instance, the ketone could be converted into a vinyl or acrylic monomer, which can then undergo polymerization or copolymerization with other monomers.

The resulting polymers would be expected to exhibit high thermal stability and chemical inertness due to the presence of the trifluoromethoxy group. pageplace.de Such materials could find applications in high-performance coatings, advanced electronics, and specialty membranes.

Organic molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is crucial for applications in optoelectronics and photonics. jhuapl.edu The design of NLO materials often involves creating molecules with a high degree of electronic asymmetry. The strong electron-withdrawing nature of the trifluoromethoxy group, coupled with the aromatic phenyl ring, suggests that derivatives of this compound could be explored as components of NLO materials. By incorporating this unit into larger conjugated systems, it may be possible to engineer molecules with significant second- or third-order NLO responses.

Application as Probes for Mechanistic Chemical Biology Studies

The unique electronic properties endowed by the trifluoromethoxy group make "this compound" a compound of significant interest for the development of chemical probes. These specialized molecules are designed to investigate and elucidate complex biological processes at the molecular level.

"this compound" and structurally related α-trifluoromethoxy ketones can serve as valuable probes for studying molecular interactions within biological systems. The ketone functional group, particularly when adjacent to a potent electron-withdrawing group like trifluoromethoxy, exhibits enhanced electrophilicity. This heightened reactivity makes the carbonyl carbon susceptible to nucleophilic attack from amino acid residues within a protein's active or binding site, such as serine, cysteine, or lysine.

The interaction between the probe and the protein can be either reversible or irreversible, providing a method to map binding sites and understand the chemical environment of a protein's active domain. By monitoring the formation of adducts, researchers can gain insights into the mechanism of enzyme catalysis or receptor-ligand binding. The trifluoromethoxy group, with its distinct ¹⁹F NMR signal, can also be exploited for nuclear magnetic resonance spectroscopy studies to probe the binding event and the local environment of the probe within the protein structure.

Table 1: Potential Molecular Interactions of this compound as a Chemical Probe

| Interaction Type | Target Amino Acid Residues | Nature of Interaction | Information Gained |

|---|---|---|---|

| Nucleophilic Addition | Serine, Threonine, Cysteine | Covalent or hemiacetal/hemiketal formation | Identification of active site residues, mapping of binding pockets |

| Schiff Base Formation | Lysine | Reversible covalent bond | Probing the presence of reactive lysine residues in binding sites |

| Hydrogen Bonding | Various polar residues | Non-covalent interaction | Understanding the initial binding events and orientation of the probe |

Photoaffinity labeling is a powerful technique to identify and study receptor-ligand and enzyme-substrate interactions. This method utilizes a photoactivatable probe that, upon irradiation with light of a specific wavelength, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules.

While compounds containing diazirine or azide functionalities are more commonly employed as photoaffinity probes, ketones such as "this compound" can also be utilized in certain contexts. The carbonyl group in acetophenone (B1666503) derivatives can be photoexcited to a triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent crosslink.

The presence of the trifluoromethoxy group can influence the photochemical properties of the molecule, potentially affecting the efficiency and selectivity of the labeling process. Although not a conventional photoaffinity label, the development of novel activation methods could expand the utility of such ketones in mapping molecular interactions. The primary advantage would be the smaller size of the ketone group compared to more traditional photolabels, which may result in less perturbation of the natural biological interaction being studied.

Intermediates in the Mechanistic and Synthetic Development of Agrochemicals

The introduction of fluorine-containing functional groups, such as trifluoromethyl and trifluoromethoxy, is a well-established strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. These groups can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to improved efficacy and bioavailability.

"this compound" represents a key structural motif that can serve as a valuable intermediate in the synthesis of complex agrochemicals. The phenyl ring, the ketone, and the trifluoromethoxy group offer multiple points for chemical modification, allowing for the construction of a diverse range of derivatives.

For instance, the ketone functionality can be transformed into a variety of other groups, such as alcohols, amines, or heterocycles, which are common structural features in active agrochemical ingredients. The trifluoromethoxylated phenyl ring is a common feature in many commercial pesticides, and the use of "this compound" as a starting material could provide a more direct synthetic route to these compounds.

Recent research has highlighted the development of methods for the α-trifluoromethoxylation of ketones, underscoring the growing interest in this class of compounds as synthetic building blocks. nih.gov The availability of such intermediates is crucial for the exploration of new chemical space in the search for next-generation agrochemicals with improved performance and environmental profiles.

Table 2: Potential Agrochemical Scaffolds Derivable from this compound

| Agrochemical Class | Potential Synthetic Transformation | Resulting Structural Motif |

|---|---|---|

| Fungicides | Heterocycle formation (e.g., pyrazole, triazole) | Phenyl-pyrazole or -triazole with trifluoromethoxy group |

| Herbicides | Reduction of ketone followed by etherification | Aryl ether linkage common in herbicides |

| Insecticides | Reductive amination | Substituted phenethylamine derivatives |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges in the Field

The primary academic contribution has been the development of synthetic methods to access α-trifluoromethoxy ketones. A notable achievement is the first visible-light-driven α-trifluoromethoxylation of ketones, which proceeds via the reaction of enol carbonates with an N-trifluoromethoxy-4-cyano-pyridinium reagent. nih.govacs.org This photoredox-catalyzed method is characterized by its mild conditions and rapid reaction times, applicable in both batch and flow setups. nih.govacs.org

Despite these advances, significant challenges remain. The synthesis of OCF3-containing compounds is often hampered by the need for indirect strategies and the use of volatile or hazardous reagents. sci-hub.seiaea.org The direct O-trifluoromethylation of ketones has been a long-standing problem, as the reaction with electrophilic CF3 reagents tends to occur at the softer α-carbon site, leading to α-CF3 ketones instead. rsc.org Furthermore, many existing protocols for trifluoromethoxylation require harsh conditions, have a limited substrate scope, or rely on expensive and toxic reagents. nih.govresearchgate.net The development of more efficient, selective, and scalable methods for the synthesis of 1-Phenyl-2-(trifluoromethoxy)ethan-1-one and its analogues is a critical ongoing challenge.

Identification of Emerging Synthetic Methodologies and Novel Reagents

Recent years have seen a surge in the development of novel trifluoromethoxylation reagents designed to be more stable and easier to handle than traditional ones like trifluoromethyl trifluoromethanesulfonate (B1224126) (TFMT). sci-hub.semdpi.com Innovations include trifluoromethyl aryl sulfonates and trifluoromethyl benzoates, which offer improved reactivity and broader substrate compatibility. sci-hub.se Radical trifluoromethoxylation has emerged as a promising strategy, with reagents like bis(trifluoromethyl)peroxide (BTMP) enabling the synthesis of α-(trifluoromethoxy)ketones from silyl (B83357) enol ethers under catalyst-free conditions. researchgate.net

Visible light photoredox catalysis is a particularly significant emerging methodology, allowing for the generation of radical intermediates under mild conditions. nih.govacs.orgnih.gov This approach has been successfully applied to the α-trifluoromethoxylation of ketones and holds considerable promise for future synthetic applications. nih.govacs.org Additionally, dual nickel/photoredox catalysis systems have been developed for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides, providing another pathway to α-trifluoromethyl ketones under mild conditions. acs.org The exploration of these catalytic systems for the synthesis of trifluoromethoxy-containing compounds is an active area of research.

Prospects for Advancements in Spectroscopic and Computational Characterization Techniques

Advancements in spectroscopic and computational methods are poised to deepen our understanding of compounds like this compound. Detailed spectroscopic analysis, including 1H, 13C, and 19F NMR, is crucial for the unambiguous characterization of these fluorinated ketones. acs.orgsapub.org Future research will likely involve more sophisticated NMR techniques to probe subtle stereoelectronic effects and conformational preferences influenced by the OCF3 group.

Computational chemistry offers powerful tools for investigating the structural, electronic, and reactive properties of these molecules. nih.govresearchgate.netmethodist.edu Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, elucidate mechanisms, and understand the factors governing selectivity in trifluoromethoxylation reactions. rsc.orgnih.gov For instance, computational studies can help rationalize the observed regioselectivity in the functionalization of ketones and guide the design of new, more effective reagents and catalysts. rsc.org Combined experimental and computational studies on polymorphic forms and phase transitions, similar to those conducted on related phenyl ethanones, could also provide valuable insights into the solid-state properties of this compound. nih.gov

Potential for Novel Chemical Transformations and Applications in Emerging Scientific Disciplines

The unique reactivity of α-trifluoromethoxy ketones like this compound makes them versatile building blocks for novel chemical transformations. Their potential as precursors to other valuable fluorinated compounds is an area ripe for exploration. For example, they can be transformed into trifluoromethoxylated amino alcohols, which are key components in the synthesis of allosteric modulators of muscarinic receptors. nih.gov The ketone functionality can also be manipulated to create other useful structures, such as trifluoromethoxylated enaminones. nih.gov

The introduction of the trifluoromethoxy group is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity. researchgate.netresearchgate.net Consequently, this compound and its derivatives are of significant interest for the development of new pharmaceuticals. nih.gov Trifluoromethyl ketones, a related class of compounds, are known to act as potent enzyme inhibitors, and it is conceivable that α-trifluoromethoxy ketones could exhibit similar or novel biological activities. researchgate.netnih.govnih.gov Their application as key intermediates in the synthesis of medicinally relevant molecules, such as antiviral agents or neuroprotective compounds, represents a promising future direction. rsc.orgnih.gov The exploration of these compounds in materials science, particularly in the development of advanced polymers and liquid crystals, also warrants investigation.

常见问题

Q. What are the optimal synthetic routes for 1-Phenyl-2-(trifluoromethoxy)ethan-1-one, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis typically involves halogenation or Friedel-Crafts acylation. For example, bromination of a phenylacetone precursor followed by trifluoromethoxy substitution can yield the target compound. Key steps include:

- Halogenation: Use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to introduce reactive intermediates .

- Trifluoromethoxy Introduction: Employ silver trifluoromethoxide (AgOCF₃) or copper-mediated coupling for regioselective substitution .

- Purification: Column chromatography (hexane/ethyl acetate gradient) or recrystallization in ethanol ensures purity .

Optimization: Adjust stoichiometry, temperature (0–25°C), and solvent polarity (dichloromethane or DMF) to minimize side products.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and purity profile of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies aryl and trifluoromethoxy groups (δ 110–150 ppm for CF₃O; δ 7–8 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (expected m/z: ~218.05) and fragmentation patterns .

- X-ray Crystallography: SHELXL refines crystal structures, resolving bond angles and torsional strain caused by the trifluoromethoxy group .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the compound's electronic and steric properties, and what implications does this have for its reactivity in subsequent chemical modifications?

Methodological Answer:

- Electronic Effects: The electron-withdrawing CF₃O group reduces electron density on the phenyl ring, directing electrophilic substitutions to meta/para positions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution .

- Steric Effects: The bulky CF₃O group hinders nucleophilic attack at the carbonyl, favoring protective-group strategies (e.g., silylation) for ketone reduction .

- Implications: Reactivity in cross-coupling reactions (Suzuki, Heck) requires palladium catalysts with bulky ligands (e.g., XPhos) to overcome steric hindrance .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) and compound purity (HPLC ≥95%) .

- Target Validation: Use CRISPR knockout models to confirm specificity for proposed targets (e.g., NF-κB pathway) .

- Data Harmonization: Meta-analysis of dose-response curves and statistical power (p < 0.01, n ≥ 3) identifies outliers .

Q. In crystallographic studies of this compound, what challenges arise due to molecular flexibility, and how can refinement programs like SHELXL address these issues?

Methodological Answer:

- Challenges: The CF₃O group’s rotational freedom creates disordered crystal packing, complicating electron density maps.

- Solutions: SHELXL’s PART and EADP commands model disorder by splitting occupancy or anisotropic displacement parameters .

- Validation: R-factor convergence (<5%) and Fourier difference maps ensure structural accuracy .

Q. How can computational modeling (e.g., DFT, molecular docking) be utilized to predict the interaction mechanisms between this compound and biological targets such as enzymes or receptors?

Methodological Answer:

- Docking Simulations (AutoDock Vina): Screen against Protein Data Bank (PDB) structures (e.g., COX-2, 15-LOX) to identify binding poses with lowest ΔG values .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond persistence .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs .

Q. What experimental approaches are recommended for investigating the compound's potential as a precursor in synthesizing complex heterocyclic systems with pharmaceutical relevance?

Methodological Answer:

- Cyclocondensation: React with hydrazines or hydroxylamines to form pyrazoles/isoxazoles; monitor by TLC .

- Cross-Dehydrogenative Coupling (CDC): Use CuI/TBHP to fuse with indole or thiophene rings, creating polycyclic scaffolds .

- Biological Screening: Test heterocyclic derivatives in kinase inhibition assays (e.g., EGFR, IC₅₀ < 1 µM indicates lead potential) .

Data Contradiction Analysis Example

Q. When observing unexpected byproducts during synthesis, what analytical techniques should be prioritized to identify and characterize these impurities?

Methodological Answer:

- LC-MS/MS: Detect trace impurities (<0.1%) and propose structures via fragmentation patterns .

- 2D NMR (COSY, HSQC): Assign proton-carbon correlations to differentiate regioisomers .

- X-ray Powder Diffraction (XRPD): Compare crystalline impurities with reference databases (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。